molecular formula C10H13NO B13800820 Oxaziridine, 2-(1-methylethyl)-3-phenyl- CAS No. 7731-32-0

Oxaziridine, 2-(1-methylethyl)-3-phenyl-

Cat. No.: B13800820
CAS No.: 7731-32-0
M. Wt: 163.22 g/mol
InChI Key: HCTSUGLRVVDIAH-UHFFFAOYSA-N
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Description

Oxaziridines are a class of three-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are known for their high reactivity and are used as intermediates in organic synthesis. The compound “Oxaziridine,2-(1-methylethyl)-3-phenyl-,(2s-cis)-(9ci)” is a specific oxaziridine derivative with unique structural features that make it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxaziridines can be synthesized through several methods, including:

    Oxidation of Imines: This method involves the oxidation of imines using oxidizing agents such as peracids or dioxiranes.

    Cyclization of Nitrones: Nitrones can undergo cyclization to form oxaziridines under specific conditions.

    Amination of Epoxides: Epoxides can be aminated to form oxaziridines using amine sources.

Industrial Production Methods

Industrial production of oxaziridines typically involves large-scale oxidation of imines or cyclization of nitrones, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxaziridines undergo various types of reactions, including:

    Oxidation: Oxaziridines can be oxidized to form oxaziridinium ions.

    Reduction: Reduction of oxaziridines can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Peracids, dioxiranes

    Reducing Agents: Metal hydrides, hydrogenation catalysts

    Nucleophiles: Amines, alcohols, thiols

Major Products

    Oxaziridinium Ions: Formed through oxidation

    Amines and Alcohols: Formed through reduction

    Substituted Oxaziridines: Formed through nucleophilic substitution

Scientific Research Applications

Oxaziridines have a wide range of applications in scientific research, including:

    Organic Synthesis: Used as intermediates in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for their potential as pharmaceutical agents due to their unique reactivity.

    Biological Studies: Used in the study of enzyme mechanisms and protein modifications.

    Industrial Applications: Employed in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of oxaziridines involves their high reactivity due to the strained three-membered ring structure. This strain makes them susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the oxaziridine is used.

Comparison with Similar Compounds

Similar Compounds

    Epoxides: Three-membered rings containing an oxygen atom.

    Aziridines: Three-membered rings containing a nitrogen atom.

    Nitrones: Compounds containing a nitrogen-oxygen double bond.

Uniqueness

Oxaziridines are unique due to the presence of both oxygen and nitrogen in a three-membered ring, which imparts distinct reactivity compared to epoxides and aziridines. This dual functionality allows for a broader range of chemical transformations and applications.

Properties

CAS No.

7731-32-0

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-phenyl-2-propan-2-yloxaziridine

InChI

InChI=1S/C10H13NO/c1-8(2)11-10(12-11)9-6-4-3-5-7-9/h3-8,10H,1-2H3

InChI Key

HCTSUGLRVVDIAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(O1)C2=CC=CC=C2

Origin of Product

United States

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